![molecular formula C4H6Cl2NO3P B14508243 Ethyl [chloro(isocyanato)methyl]phosphonochloridate CAS No. 62779-25-3](/img/structure/B14508243.png)
Ethyl [chloro(isocyanato)methyl]phosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [chloro(isocyanato)methyl]phosphonochloridate is a chemical compound that contains both isocyanate and phosphonochloridate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [chloro(isocyanato)methyl]phosphonochloridate typically involves the reaction of an appropriate phosphonochloridate precursor with an isocyanate source. One common method is the reaction of ethyl phosphonochloridate with chloro(isocyanato)methyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the phosphonochloridate precursor, followed by its reaction with the isocyanate source. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [chloro(isocyanato)methyl]phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives and other by-products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like tertiary amines or metal salts may be used to accelerate the reactions.
Major Products Formed
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Phosphonic Acid Derivatives: Formed by the hydrolysis of the phosphonochloridate group.
Aplicaciones Científicas De Investigación
Ethyl [chloro(isocyanato)methyl]phosphonochloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of ethyl [chloro(isocyanato)methyl]phosphonochloridate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the phosphonochloridate group can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of various products, depending on the nature of the nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (methoxymethyl)phosphonochloridate: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.
Diethylchlorophosphate: Contains two ethyl groups and a chlorine atom bonded to phosphorus.
Chloro (methoxymethyl)phosphinic acid, ethyl ester: Similar in structure but contains a methoxymethyl group instead of a chloro(isocyanato)methyl group.
Uniqueness
Ethyl [chloro(isocyanato)methyl]phosphonochloridate is unique due to the presence of both isocyanate and phosphonochloridate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
62779-25-3 |
|---|---|
Fórmula molecular |
C4H6Cl2NO3P |
Peso molecular |
217.97 g/mol |
Nombre IUPAC |
1-[chloro-[chloro(isocyanato)methyl]phosphoryl]oxyethane |
InChI |
InChI=1S/C4H6Cl2NO3P/c1-2-10-11(6,9)4(5)7-3-8/h4H,2H2,1H3 |
Clave InChI |
VDQLQTPHUSOOBF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(N=C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


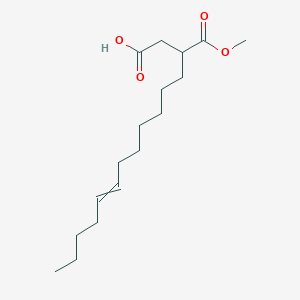
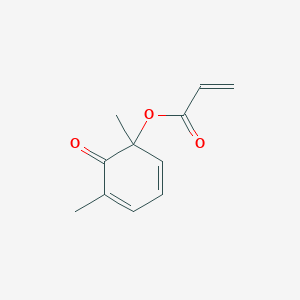

![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
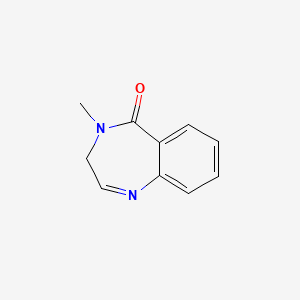
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)

![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
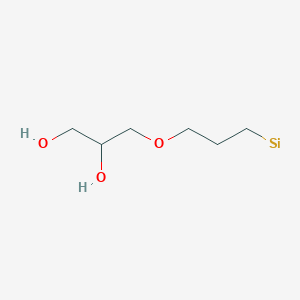
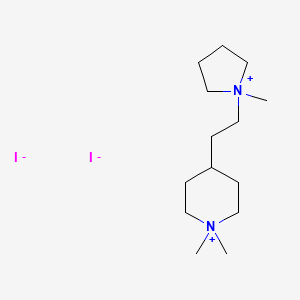

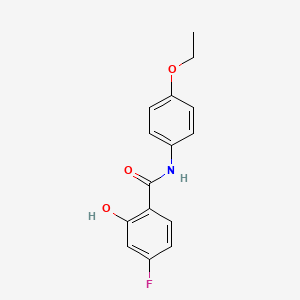
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
